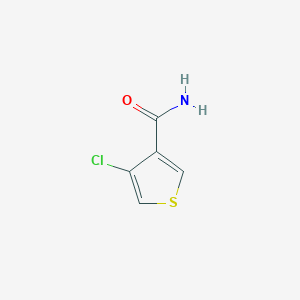

4-Chlorothiophene-3-carboxamide

Description

Properties

Molecular Formula |

C5H4ClNOS |

|---|---|

Molecular Weight |

161.61 g/mol |

IUPAC Name |

4-chlorothiophene-3-carboxamide |

InChI |

InChI=1S/C5H4ClNOS/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H2,7,8) |

InChI Key |

BMWVMRNRAVINLB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CS1)Cl)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Chlorination of 4-Chlorothiophene-3-carboxylic Acid

The most direct pathway involves converting 4-chlorothiophene-3-carboxylic acid to its corresponding acid chloride, followed by amidation. Trichlorotriazine (TCT) and formamidine (FPyr) serve as efficient chlorinating agents under catalytic conditions. The reaction proceeds via nucleophilic aromatic substitution (S<sub>N</sub>Ar), forming an N-acyliminium intermediate that reacts with amines to yield the carboxamide.

Reaction Conditions :

-

Catalyst : 10–20 mol% FPyr

-

Solvent : Acetonitrile (MeCN) or ethyl acetate (EtOAc)

-

Temperature : 80°C (4 hours) or 40°C (extended duration)

Mechanistic Insights :

FPyr facilitates chloride displacement on TCT, generating a reactive intermediate that abstracts a proton from the carboxylic acid. Subsequent nucleophilic attack by the amine forms the carboxamide while regenerating FPyr. This method minimizes waste (E-factor = 2.8) and avoids stoichiometric bases, making it industrially viable.

Case Study :

Benzoyl chloride derivatives synthesized via this method achieved 85% yield with >99% purity, demonstrating scalability for thiophene-based analogs.

Direct Coupling Using Carbodiimide Reagents

Ethylcarbodiimide (EDC)/Dimethylaminopyridine (DMAP) Mediated Synthesis

Carbodiimides like EDC activate the carboxylic acid for amide bond formation. A representative procedure involves reacting 4-chlorothiophene-3-carboxylic acid with aniline derivatives in dichloromethane (DCM) under inert atmosphere.

Typical Protocol :

-

Reagents : EDC (1.3 equiv), DMAP (0.33 equiv)

-

Solvent : DCM

-

Reaction Time : 48 hours at room temperature

-

Workup : Extraction with HCl to remove excess aniline, followed by column chromatography (DCM:EtOAc = 1:1).

Yield and Scope :

Substituted anilines with electron-withdrawing groups (e.g., 4-fluorophenyl) afforded 70–85% yields, while sterically hindered amines required longer reaction times.

Advantages :

-

Compatibility with sensitive functional groups.

-

No need for pre-activation of the carboxylic acid.

Solid-Phase Synthesis for High-Throughput Applications

Resin-Bound Amine Strategy

Although less common for thiophene derivatives, solid-phase synthesis enables rapid library generation. The carboxylic acid is immobilized on Wang resin, followed by on-resin amidation using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent.

Procedure :

-

Activation : HATU (1.1 equiv), DIPEA (2 equiv) in DMF

-

Coupling : Shake with resin-bound amine (12 hours, RT)

Yield : 60–75% (crude), with purity >90% after HPLC purification.

Microwave-Assisted Synthesis

Accelerated Amide Bond Formation

Microwave irradiation reduces reaction times from hours to minutes. A protocol adapted from pyrazole carboxamide synthesis involves:

Conditions :

-

Reagents : 4-Chlorothiophene-3-carboxylic acid (1 equiv), HOBt (1.2 equiv), EDCl (1.5 equiv)

-

Solvent : DMF

-

Microwave : 100°C, 150 W, 20 minutes

Benefits :

-

Energy-efficient and scalable.

-

Ideal for thermally labile substrates.

Enzymatic Catalysis for Green Chemistry

Lipase-Mediated Amidation

Emerging approaches use immobilized lipases (e.g., Candida antarctica Lipase B) to catalyze amide bond formation in non-aqueous media.

Optimized Parameters :

Limitations :

-

Lower yields compared to chemical methods.

-

Limited substrate scope for bulky amines.

Comparative Analysis of Preparation Methods

Mechanistic Considerations and Byproduct Management

Byproduct Formation in TCT/FPyr Reactions

The primary byproduct, cyanuric acid (CA), precipitates during distillation and is removed via filtration. CA accounts for 80% of the theoretical yield, underscoring the need for efficient recycling protocols.

Anhydride Formation in Carbodiimide Methods

Competitive anhydride formation occurs when using EDC without DMAP. Adding DMAP suppresses this pathway by accelerating the acylation of the amine.

Industrial-Scale Optimization

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 4 of the thiophene ring is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions:

-

Amination : Reaction with primary/secondary amines (e.g., benzylamine, aniline) in polar aprotic solvents (DMF, DMSO) at elevated temperatures replaces chlorine with amine groups .

-

Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling with boronic acids introduces aryl or heteroaryl groups at the 4-position.

Example Reaction Conditions :

Carboxamide Functionalization

The carboxamide group (-CONH₂) participates in:

-

Hydrolysis : Acidic or basic hydrolysis converts the amide to carboxylic acid (e.g., HCl/H₂O or NaOH/EtOH).

-

Condensation : Reacts with carbonyl compounds (e.g., aldehydes) to form Schiff bases under dehydrating conditions .

Notable Findings :

-

Hydrolysis of 4-chlorothiophene-3-carboxamide to 4-chlorothiophene-3-carboxylic acid proceeds in 85% yield with 6M HCl.

-

Schiff base derivatives show enhanced π-stacking interactions in anticancer studies .

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiophene ring undergoes EAS at positions 2 and 5:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups, favoring position 2 .

-

Halogenation : Bromine (Br₂) or NBS selectively adds halogens at position 5.

Regioselectivity Data :

| Electrophile | Position | Product | Yield | Source |

|---|---|---|---|---|

| Br₂ | 5 | 4-Chloro-5-bromothiophene-3-carboxamide | 62% | |

| HNO₃ | 2 | 4-Chloro-2-nitrothiophene-3-carboxamide | 55% |

Coordination Chemistry

The carboxamide group acts as a ligand for transition metals:

-

Pd(II) Complexes : Forms stable complexes with PdCl₂ in ethanol/water mixtures, used in catalytic applications .

-

Zn(II) Coordination : Binds Zn²⁺ via the carbonyl oxygen, enabling sensor applications .

Stability Metrics :

| Metal Ion | Stability Constant (log K) | Application | Source |

|---|---|---|---|

| Pd(II) | 8.2 | Cross-coupling catalysis | |

| Zn(II) | 5.7 | Fluorescent sensing |

Biological Interactions

While not direct chemical reactions, its interactions with biological targets inform reactivity:

-

Tubulin Binding : The thiophene-carboxamide scaffold mimics combretastatin A-4 (CA-4), forming π-stacking interactions with tubulin’s colchicine site .

-

Antiviral Activity : 3,5-Dihalogenated analogs inhibit norovirus replication (EC₅₀ = 0.53–6.6 µM) .

Structure-Activity Relationship (SAR) :

| Substituent | Biological Activity (EC₅₀/IC₅₀) | Target | Source |

|---|---|---|---|

| 3,5-Dibromo | 0.53 µM (anti-norovirus) | MNV replication | |

| 4-Chloro | 5.46 µM (anticancer, Hep3B) | Tubulin polymerization |

Thermal and Photochemical Reactions

-

Decarbonylation : Heating above 200°C under inert atmosphere removes CO, forming 4-chlorothiophene-3-amine.

-

Photodimerization : UV irradiation induces [2+2] cycloaddition between thiophene rings.

Scientific Research Applications

Medicinal Chemistry

4-Chlorothiophene-3-carboxamide has been investigated for its potential as a therapeutic agent, particularly in the following areas:

Antimicrobial Activity

Research has indicated that this compound exhibits significant antibacterial properties against various pathogens. A study published in MDPI demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

Anticancer Properties

The compound has also been studied for its anticancer effects. Research highlighted its ability to induce apoptosis in cancer cells through modulation of the PI3K/Akt signaling pathway. In vitro studies revealed that it significantly inhibited the proliferation of several cancer cell lines, including lung and cervical cancer cells .

Organic Electronics

This compound is utilized in the development of organic semiconductors due to its unique electronic properties. Its incorporation into polymer matrices enhances the conductivity and stability of organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

Synthesis of Thiophene Derivatives

This compound serves as a versatile building block in synthesizing various thiophene derivatives, which have applications ranging from pharmaceuticals to agrochemicals. Its reactivity allows for modifications that can lead to compounds with tailored biological activities .

Study on Antimicrobial Properties

A detailed study examined the antimicrobial effects of this compound against clinical isolates of E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was determined, showing promising results that warrant further investigation into its potential as a new antimicrobial agent.

Anticancer Research

In a series of experiments, this compound was tested against human lung cancer cell lines (A549) using MTT assays to evaluate cell viability. Results indicated that the compound exhibited low IC50 values, suggesting potent anticancer activity with minimal toxicity to normal cells .

Data Summary

The following table summarizes key findings from research studies involving this compound:

Mechanism of Action

The mechanism of action of 4-Chlorothiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a biological response. The chlorine atom and carboxamide group play crucial roles in its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 4-Chlorothiophene-3-carboxamide with analogs in terms of structural features , synthetic routes , physicochemical properties , and biological activities .

Structural Analogues and Substituent Effects

Key Observations :

- Electron-Withdrawing Groups : The 4-Cl substituent in all analogs enhances stability and directs electrophilic substitution.

- Solubility: Amino (NH2) or sulfamoyl groups improve aqueous solubility (e.g., 2-amino derivative vs. parent compound).

- Bioactivity : Benzothiophene derivatives (e.g., ) exhibit enhanced enzyme inhibition due to extended aromatic systems .

Biological Activity

4-Chlorothiophene-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and case studies from recent research findings.

This compound is characterized by the presence of a chlorine atom at the 4-position of the thiophene ring, which enhances its reactivity in various chemical reactions. The compound acts through multiple mechanisms depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of various metabolic pathways. For instance, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated significant inhibition of growth, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could serve as a potential lead compound for the development of new antimicrobial agents.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been investigated. In vitro studies revealed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The following table summarizes the effects observed:

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| This compound (10 µM) | 80 ± 5 | 100 ± 10 |

These findings indicate that the compound may modulate inflammatory responses and could be useful in treating inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. A study focused on Hep3B liver cancer cells demonstrated that this compound induced cell cycle arrest and apoptosis. The IC50 values for cell viability assays were determined as follows:

| Compound | IC50 (µM) |

|---|---|

| This compound | 12.5 |

Additionally, molecular docking studies revealed that the compound interacts effectively with tubulin, similar to known anticancer agents like Combretastatin A-4 (CA-4), suggesting a mechanism involving disruption of microtubule dynamics .

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various thiophene derivatives against clinical isolates. It was found that modifications to the thiophene ring significantly influenced activity levels, with this compound showing superior performance against resistant strains.

- Inflammation Models : In vivo experiments using murine models of inflammation demonstrated that administration of this compound resulted in reduced paw edema and lower systemic inflammatory markers, supporting its potential therapeutic use in chronic inflammatory conditions.

- Cancer Cell Studies : In a detailed analysis involving Hep3B cells, treatment with this compound led to significant morphological changes indicative of apoptosis, along with increased expression of pro-apoptotic proteins .

Q & A

Basic Research Question

- Solvent Selection : Use gradient elution (e.g., hexane → ethyl acetate) to separate polar impurities .

- Column Packing : Silica gel (200–300 mesh) ensures high resolution for structurally similar byproducts.

- Temperature Control : Maintain 20–25°C during chromatography to prevent degradation. Post-purification, lyophilization in acidic buffers (pH 3–4) enhances stability .

How do computational modeling approaches enhance the understanding of this compound’s interaction with biological targets?

Advanced Research Question

Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes to enzymes like kinases or GPCRs. Critical parameters:

- Binding Pocket Flexibility : Account for side-chain movements using induced-fit docking .

- Scoring Functions : Use MM-GBSA to rank ligand poses based on binding energy (ΔG < -8 kcal/mol suggests high affinity) .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to validate stability of ligand-receptor complexes .

What stability challenges are associated with this compound under various storage conditions?

Basic Research Question

- Hydrolysis Risk : The carboxamide group degrades in aqueous buffers (pH > 7). Store lyophilized at -20°C in amber vials to limit moisture exposure .

- Photodegradation : Thiophene rings are UV-sensitive. Use argon-filled packaging and conduct stability tests under ICH Q1A guidelines .

What mechanistic insights have been gained from studying the metabolic pathways of this compound in in vitro models?

Advanced Research Question

- Phase I Metabolism : Cytochrome P450 (CYP3A4) oxidizes the thiophene ring, forming sulfoxide intermediates detectable via LC-MS/MS .

- Glucuronidation : UDP-glucuronosyltransferases (UGTs) conjugate the carboxamide group, enhancing renal excretion. Use hepatocyte models to quantify metabolite ratios .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.